molecular formula C8H18O3S B12067467 Sulfurous acid, bis(1,1-dimethylethyl) ester CAS No. 166093-55-6

Sulfurous acid, bis(1,1-dimethylethyl) ester

Cat. No.: B12067467
CAS No.: 166093-55-6
M. Wt: 194.29 g/mol
InChI Key: TZNDSEBGPVHBCM-UHFFFAOYSA-N
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Description

Sulfurous acid, bis(1,1-dimethylethyl) ester: is a chemical compound with the molecular formula C8H18O3S It is an ester derived from sulfurous acid and tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfurous acid, bis(1,1-dimethylethyl) ester typically involves the reaction of sulfurous acid with tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to ensure the efficient conversion of reactants to the desired product while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: Sulfurous acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester into alcohol and sulfur dioxide.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong acids are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol and sulfur dioxide.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Chemistry: Sulfurous acid, bis(1,1-dimethylethyl) ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other sulfur-containing compounds.

Biology: In biological research, this compound is used to study the effects of sulfur-containing esters on cellular processes. It is also used in the development of new biochemical assays.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfurous acid, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets in various pathways. The ester can undergo hydrolysis to release sulfurous acid, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Sulfurous acid, bis(1-methylethyl) ester: Similar in structure but with different alkyl groups.

    Sulfurous acid, mono(1,1-dimethylethyl) ester: Contains only one tert-butyl group.

    Propargite: A sulfur-containing ester with different functional groups.

Uniqueness: Sulfurous acid, bis(1,1-dimethylethyl) ester is unique due to its specific ester structure and the presence of two tert-butyl groups. This structural feature imparts distinct chemical properties and reactivity compared to other sulfurous acid esters.

Properties

CAS No.

166093-55-6

Molecular Formula

C8H18O3S

Molecular Weight

194.29 g/mol

IUPAC Name

ditert-butyl sulfite

InChI

InChI=1S/C8H18O3S/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3

InChI Key

TZNDSEBGPVHBCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OS(=O)OC(C)(C)C

Origin of Product

United States

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